Cas no 451469-51-5 (Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-)

Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- structure
451469-51-5 structure
Product name:Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-
CAS No:451469-51-5
MF:C14H13F2NO2
MW:265.25533080101
MDL:MFCD02936011
CID:5224536

Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-
    • MDL: MFCD02936011
    • Inchi: 1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3
    • InChI Key: PDPXRHUKAXIESG-UHFFFAOYSA-N
    • SMILES: C1(O)=C(OC)C=CC=C1CNC1=CC=C(F)C=C1F

Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
JS-2220-50MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
50mg
£102.00 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00971411-1g
2-{[(2,4-difluorophenyl)amino]methyl}-6-methoxyphenol
451469-51-5 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
JS-2220-5MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
5mg
£46.00 2023-03-10
abcr
AB301449-100 mg
2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol; .
451469-51-5
100MG
€221.50 2023-03-10
Key Organics Ltd
JS-2220-20MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
20mg
£76.00 2023-03-10
Key Organics Ltd
JS-2220-100MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
100MG
£146.00 2023-03-10
Key Organics Ltd
JS-2220-10MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
10mg
£63.00 2023-03-10
Ambeed
A954784-1g
2-{[(2,4-difluorophenyl)amino]methyl}-6-methoxyphenol
451469-51-5 90%
1g
$350.0 2023-03-11
Key Organics Ltd
JS-2220-1MG
2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
451469-51-5 >90%
1mg
£37.00 2023-03-10
abcr
AB301449-100mg
2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol; .
451469-51-5
100mg
€221.50 2024-04-17

Additional information on Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-

Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- (CAS No. 451469-51-5): A Comprehensive Overview

Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- (CAS No. 451469-51-5), is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, exhibits a unique set of chemical and biological properties that make it a promising candidate for various therapeutic applications. The presence of both fluorine and methoxy substituents in its structure contributes to its distinct reactivity and potential utility in drug design.

The molecular framework of Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, consists of a phenolic core appended with a [[(2,4-difluorophenyl)amino]methyl] side chain and a 6-methoxy group. This arrangement imparts a high degree of functional diversity, enabling the compound to interact with biological targets in multiple ways. The fluorine atoms at the 2 and 4 positions of the phenyl ring enhance the compound's lipophilicity and metabolic stability, while the methoxy group at the 6 position introduces polarity and hydrogen bonding capabilities.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, has emerged as a key player in this domain due to its ability to interact with various enzymes and receptors. Specifically, its structure suggests potential binding affinity for targets such as kinases and transcription factors, which are crucial in regulating cellular processes.

One of the most compelling aspects of this compound is its potential application in anticancer therapy. Current research indicates that compounds with similar structural motifs have demonstrated efficacy in inhibiting the growth of tumor cells by interfering with critical signaling pathways. The [[(2,4-difluorophenyl)amino]methyl] moiety is particularly noteworthy, as it has been shown to exhibit potent activity against certain types of cancer by modulating the activity of key enzymes involved in cell proliferation and survival.

Furthermore, studies have highlighted the compound's potential in neurodegenerative disease treatment. The interaction between fluorinated aromatic compounds and biological targets has been extensively studied for their ability to cross the blood-brain barrier efficiently. Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, leverages this property to potentially target neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to interact with amyloid-beta plaques and tau proteins has been explored in preclinical models, showing promising results.

The synthesis of Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy- involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring typically requires specialized reagents and catalysts to achieve optimal results. Similarly, the methylation step must be carefully monitored to prevent unwanted side reactions that could compromise the integrity of the final product.

In terms of pharmacokinetic properties, Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, exhibits favorable characteristics for drug development. Its molecular weight and lipophilicity profile suggest good oral bioavailability and tissue distribution. Additionally, preliminary data indicate that it has a reasonable half-life in vivo, which would allow for once or twice daily dosing in therapeutic applications.

The toxicological profile of this compound is another critical aspect that has been thoroughly investigated. Acute toxicity studies have shown that it exhibits low toxicity at moderate doses, making it a relatively safe candidate for further development. Chronic toxicity studies are ongoing but preliminary results suggest no significant long-term adverse effects at extended exposure periods.

One notable application of Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, is in the development of antiviral agents. The structural features present in this compound allow it to interfere with viral replication by inhibiting key enzymes involved in the viral life cycle. Specifically, its ability to mimic natural substrates has been exploited to develop inhibitors that target viral proteases and polymerases.

The compound's potential extends beyond therapeutic applications; it also shows promise in agricultural chemistry as a precursor for developing novel pesticides and herbicides. Its unique structure allows it to interact with biological targets in plants and pests differently from conventional agrochemicals, offering a new avenue for sustainable agriculture practices.

Recent advancements in computational chemistry have further enhanced our understanding of how Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, interacts with biological targets at a molecular level. Molecular docking studies have identified specific binding pockets on proteins where this compound can bind effectively. These insights have guided researchers in designing derivatives with improved potency and selectivity.

The future prospects for Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-, are vast and exciting. Ongoing research aims to explore its potential in treating a broader range of diseases by optimizing its chemical structure through medicinal chemistry approaches. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications.

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(CAS:451469-51-5)Phenol, 2-[[(2,4-difluorophenyl)amino]methyl]-6-methoxy-
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